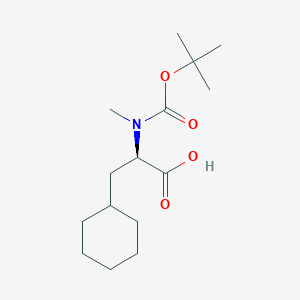

N-Boc-N-methyl-(R)-3-cyclohexylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDTWSLGUIJFTE-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc N Methyl R 3 Cyclohexylalanine

Enantioselective Synthesis of the (R)-3-Cyclohexylalanine Core

The creation of the specific three-dimensional arrangement at the alpha-carbon of 3-cyclohexylalanine is a critical step. Various stereocontrolled methods are employed to achieve the desired (R)-enantiomer.

Catalytic Hydrogenation of Aromatic Precursors for Chiral Cyclohexylalanine Formation

A common and effective method for preparing the cyclohexylalanine core is through the catalytic hydrogenation of aromatic precursors, such as phenylalanine. rsc.orgshokubai.org This process involves the reduction of the aromatic ring of phenylalanine to a cyclohexane (B81311) ring. To achieve the desired enantiomer, this hydrogenation is often performed using chiral catalysts or by hydrogenating a chiral precursor.

Bimetallic catalysts, such as Rh-MoOx/SiO2, have demonstrated high efficiency and selectivity in the hydrogenation of various amino acids to their corresponding saturated ring structures, with complete retention of the original stereochemistry. rsc.orgshokubai.orgresearchgate.net This method is advantageous as it can be applied to a wide range of amino acids, including those with sulfur-containing side chains, which typically poison many catalysts. shokubai.org The reaction is often carried out in water, making it a more environmentally benign approach. rsc.orgresearchgate.net

| Catalyst | Substrate | Product | Yield | Stereochemical Outcome | Reference |

| Rh-MoOx/SiO2 | L-Valine | L-Valinol | 90-94% | Complete retention of configuration | rsc.orgresearchgate.net |

| Rh-MoOx/SiO2 | Glutamic Acid | Glutamidiol | High | Not specified | shokubai.org |

| Ru/C | Alanine | Alaninol | Varies | Not specified | umaine.edu |

Dynamic Kinetic Resolution Approaches in Related Non-Proteinogenic Amino Acid Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture entirely into a single, desired enantiomer. wikipedia.org This method combines a rapid racemization of the starting material with a highly stereoselective reaction. wikipedia.org While specific applications of DKR for the synthesis of (R)-3-cyclohexylalanine are not extensively detailed in the provided results, the principles are widely applied in the synthesis of other non-proteinogenic and chiral amino acids. scholaris.caasm.orgresearchgate.netnih.gov

In a typical DKR process for amino acid synthesis, a racemic amino acid derivative is subjected to conditions that allow for the continuous interconversion of its (R) and (S) forms. wikipedia.org Simultaneously, a stereoselective enzyme or catalyst selectively reacts with one of the enantiomers, effectively removing it from the equilibrium. This continuous process can theoretically lead to a 100% yield of the desired enantiomerically pure product. wikipedia.org For instance, DKR has been successfully used in the synthesis of various D-amino acids from their corresponding racemic amides using a combination of an aminopeptidase (B13392206) and a racemase. asm.orgresearchgate.net

Stereocontrolled Functionalization for α-Amino Acid Analogue Preparation

The synthesis of α-amino acid analogues with high stereocontrol is a significant area of research. nih.govrsc.orgrsc.org These methods often involve the functionalization of a prochiral starting material or the stereoselective modification of an existing chiral center. nih.gov

One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, chiral Ni(II) complexes have been used to synthesize artificial α-amino acids with a 3,4-dihydroisoquinolone core. rsc.org Another strategy is the stereocontrolled 1,3-nitrogen shift, which allows for the direct and enantioselective introduction of an amino group at the α-position of carboxylic acids. nih.gov This method has a broad scope and can be applied to the late-stage functionalization of complex molecules. nih.gov Palladium-catalyzed sp3 C-H activation has also emerged as a powerful tool for the site-selective and diastereoselective functionalization of amino acid and peptide derivatives. rsc.org

Introduction and Manipulation of N-Methyl and Boc Protecting Groups

Once the chiral (R)-3-cyclohexylalanine core is obtained, the subsequent steps involve the introduction of the N-methyl group and the Boc protecting group. These modifications are crucial for the final structure and for use in further synthetic applications, such as peptide synthesis. nih.govmonash.edu

N-Methylation Strategies for α-Amino Acids

N-methylation of amino acids can enhance their pharmacokinetic properties, such as increased lipophilicity and proteolytic resistance. nih.govmonash.edursc.org Several methods exist for the N-methylation of α-amino acids, often requiring protection of other functional groups to ensure selectivity. nih.govacs.org

A common strategy for N-methylating Boc-protected amino acids involves the use of a base and a methylating agent, such as methyl iodide. acs.orgresearchgate.netnih.govacs.org For instance, using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) with methyl iodide allows for the selective N-methylation of a Boc-protected amino acid. acs.orgresearchgate.netnih.govacs.orgwikidot.com The reaction proceeds by deprotonating both the carboxylic acid and the N-H of the Boc-protected amine. The sodium cation is believed to chelate with the carboxylate, making the nitrogen atom more nucleophilic and thus favoring methylation at the nitrogen. acs.orgresearchgate.netnih.govacs.org

| Reagents | Substrate | Product | Key Feature | Reference |

| MeI, NaH, THF | Boc-protected valine | N-methylated Boc-valine | Selective N-methylation due to chelation | acs.orgresearchgate.netnih.govacs.org |

| o-NBS protection, then alkylation | Amino acid methyl esters | N-alkylated amino acid esters | Alternative to N-tosyl protection | acs.org |

| Diazomethane (B1218177), N-Nosyl protection | Amino acid methyl esters | N-methylated amino acid esters | Quantitative methylation | acs.org |

tert-Butoxycarbonyl (Boc) Protection Chemistry in Amine Derivatization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. nih.govorganic-chemistry.orgwikipedia.orgfishersci.co.ukjkchemical.com The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govorganic-chemistry.orgwikipedia.orgjkchemical.com

A variety of conditions can be employed for Boc protection, including aqueous systems, organic solvents like tetrahydrofuran (THF) or acetonitrile, and even catalyst-free conditions in water. nih.govorganic-chemistry.orgwikipedia.orgprepchem.com The choice of solvent and base can be tailored to the specific substrate. For instance, a simple and environmentally friendly method involves stirring the amine with Boc₂O in a water-acetone mixture without a catalyst. nih.gov For the synthesis of N-Boc-N-methyl-(R)-3-cyclohexylalanine, the Boc group would be introduced onto the N-methyl-(R)-3-cyclohexylalanine intermediate.

| Reagent | Base | Solvent | Conditions | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/THF | 0 °C to room temperature | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dimethylformamide | Room temperature | prepchem.com |

| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst-free) | Water/Acetone | Room temperature | nih.gov |

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of complex molecules like this compound and related peptides, an orthogonal protecting group strategy is paramount. researchgate.net This approach allows for the selective removal of one type of protecting group in the presence of others, enabling precise chemical modifications at specific sites on a molecule without affecting other protected functional groups. researchgate.net The choice of protecting groups is dictated by their distinct deprotection (cleavage) conditions. researchgate.net

The synthesis of peptides, particularly on a solid phase (Solid-Phase Peptide Synthesis or SPPS), commonly employs two main orthogonal schemes: the tert-butoxycarbonyl (Boc)/benzyl (Bzl) strategy and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy. researchgate.net In the Fmoc/tBu approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tBu. researchgate.net Conversely, the Boc/Bzl strategy uses the acid-labile Boc group for the Nα-terminus and typically employs stronger acids like hydrogen fluoride (B91410) for the removal of side-chain protecting groups such as Bzl. researchgate.net

For the synthesis of N-methylated amino acids, additional protecting groups may be necessary to facilitate specific reactions. google.com A successful orthogonal strategy ensures that the conditions used to cleave one group (e.g., the base-labile Fmoc group) leave others (e.g., the acid-labile Boc group and side-chain protectors) intact. This compatibility is crucial for building complex peptide sequences or modifying amino acid side chains. researchgate.net The table below summarizes several common protecting groups and their cleavage conditions, illustrating the concept of orthogonality.

Table 1: Common Orthogonal Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Mild Acid, Hydrogenolysis |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA in DCM) wikipedia.org | Base, Hydrogenolysis |

| Allyloxycarbonyl | Alloc/Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a nucleophilic scavenger researchgate.net | Acid, Base |

| Benzyl | Bzl | Strong Acid (HF), Catalytic Hydrogenolysis | Base, Mild Acid |

| 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl | Nsc | Mild Base (e.g., Piperidine) | Strong Acid |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Acid, Mild Base, Pd(0) |

Advanced Synthetic Protocols for Structurally Related Building Blocks

The synthesis of unnatural amino acids often requires advanced protocols to construct their unique side chains. These methods include powerful carbon-carbon bond-forming reactions and homologation techniques that modify the amino acid backbone.

Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reactions in Amino Acid Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds in modern organic synthesis. nih.gov The Negishi coupling, which utilizes organozinc reagents, is particularly valuable for synthesizing amino acid derivatives due to its high functional group tolerance and the relatively mild conditions under which it can be performed. nih.govrsc.org Organozinc reagents are generally less reactive than their magnesium (Grignard) or lithium counterparts, which prevents unwanted side reactions with sensitive functional groups like esters and amides commonly found in amino acid chemistry. nih.gov

The catalytic cycle of a Negishi coupling generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or alkyl halide), forming a Pd(II) complex.

Transmetalation : The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

This methodology has been successfully applied to the synthesis of novel phenylalanine derivatives and other unnatural amino acids. rsc.org For instance, organozinc reagents derived from amino acids like aspartic and glutamic acid have been coupled with various organic halides to furnish β- and γ-amino acids with diverse side chains. rsc.orgrsc.org

Table 2: Examples of Negishi Cross-Coupling in Amino Acid Synthesis

| Amino Acid Derivative (Organozinc Precursor) | Coupling Partner (Halide) | Catalyst System | Product Type | Yield | Reference |

| Iodide from Aspartic Acid Derivative | 4-Iodoanisole | Pd₂(dba)₃ / P(o-tol)₃ | β-Aryl-β-amino acid | 89% | rsc.org |

| Iodide from Glutamic Acid Derivative | 3-Iodopyridine | Pd₂(dba)₃ / P(o-tol)₃ | γ-Heteroaryl-γ-amino acid | 75% | rsc.org |

| Zinc Iodide from Phenylalanine Derivative | 2-Iodobenzylamine | Pd(PPh₃)₄ | Dipeptide Mimic | 78% | rsc.org |

| Zinc Iodide from Valine Derivative | 4-Bromoiodobenzene | PdCl₂(dppf) | Aryl-appended amine | 93% | rsc.org |

Homologation Reactions for β-Amino Acid Derivatives (Contextual)

Homologation reactions are used to lengthen a carbon chain by a single methylene (B1212753) (-CH₂-) unit. In the context of amino acid chemistry, these reactions are primarily used to convert α-amino acids into their β-amino acid counterparts. β-amino acids are valuable building blocks for creating peptidomimetics with enhanced metabolic stability and unique conformational properties. rsc.orgillinois.edu

The most common method for this transformation is the Arndt-Eistert homologation. wikipedia.orgorganic-chemistry.org This multi-step sequence typically involves:

Conversion of an N-protected α-amino acid to its corresponding acid chloride.

Reaction of the acid chloride with diazomethane to form an α-diazoketone intermediate. organic-chemistry.org

A metal-catalyzed (often using silver salts) or photochemically induced Wolff rearrangement of the diazoketone. rsc.orgorganic-chemistry.org This rearrangement produces a ketene, which is subsequently trapped by a nucleophile (such as water, an alcohol, or an amine) to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org

A key advantage of the Arndt-Eistert reaction is that the stereochemistry at the α-carbon of the starting amino acid is generally retained in the final β-amino acid product. rsc.org However, the use of diazomethane, which is toxic and explosive, is a significant drawback, leading to the development of safer alternative reagents and flow chemistry protocols. rsc.orgwikipedia.org

Table 3: Arndt-Eistert Homologation for β-Amino Acid Synthesis

| Starting α-Amino Acid (N-Protected) | Key Intermediate | Final β-Amino Acid Product (as Ester) | Reference |

| Fmoc-Alanine | Fmoc-Ala-CHN₂ | Fmoc-β-Homoalanine Methyl Ester | organic-chemistry.org |

| Fmoc-Phenylalanine | Fmoc-Phe-CHN₂ | Fmoc-β-Homophenylalanine Methyl Ester | rsc.org |

| Boc-Leucine | Boc-Leu-CHN₂ | Boc-β-Homoleucine Methyl Ester | rsc.orgchemrxiv.org |

| Boc-Valine | Boc-Val-CHN₂ | Boc-β-Homovaline Methyl Ester | rsc.orgchemrxiv.org |

N Boc N Methyl R 3 Cyclohexylalanine As a Chiral Building Block in Complex Molecular Architectures

Integration into Peptide and Peptidomimetic Scaffolds

The unique structure of N-Boc-N-methyl-(R)-3-cyclohexylalanine, particularly the combination of N-methylation and a sterically demanding cyclohexyl side chain, presents specific challenges and opportunities in peptide synthesis. Its incorporation is sought after to create peptides with constrained conformations and improved pharmacological properties.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for N-Methylated Amino Acid Incorporation

The integration of N-methylated amino acids like this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is known to be challenging. The steric hindrance imposed by the N-methyl group, compounded by the bulky cyclohexyl side chain, makes the coupling reaction to the preceding amino acid and the subsequent coupling of the next amino acid to the N-methylated nitrogen difficult. nih.gov These couplings are often sluggish and incomplete, leading to deletion sequences.

To overcome these hurdles, specialized coupling reagents and optimized protocols are necessary. Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) often prove inefficient. More potent activating agents are generally required to achieve high coupling yields. thaiscience.info

Table 1: Coupling Reagents for N-Methylated Amino Acid Incorporation

| Coupling Reagent | Description | Reference |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526). Considered one of the most effective reagents for coupling sterically hindered and N-methylated amino acids. | nih.gov |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate. A highly effective phosphonium-based reagent for difficult couplings. | nih.gov |

| PyBOP/HOAt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate with 1-Hydroxy-7-azabenzotriazole. This combination is a powerful tool for challenging amide bond formations, including those involving N-methylated residues. | nih.gov |

| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. An affordable and efficient reagent for fast Fmoc solid-phase synthesis. thaiscience.info | thaiscience.info |

The general strategy involves using a significant excess of the protected amino acid and the coupling reagent. Double or even triple coupling cycles are common to ensure the reaction proceeds to completion. nih.gov Monitoring the coupling reaction is also critical; standard ninhydrin (B49086) tests are ineffective for secondary amines like N-methylated amino acids, necessitating alternative methods such as the bromophenol blue test.

Microwave-assisted SPPS has also emerged as a powerful technique to drive difficult couplings to completion, reducing reaction times and improving efficiency for hindered amino acids. lookchem.com The synthesis of peptides rich in N-methyl amino acids can also lead to side reactions during the final cleavage from the resin, such as the formation of diketopiperazines (DKPs) or fragmentation between consecutive N-methylated residues. nih.gov

Solution-Phase Synthetic Approaches for Fragment Condensation and Assembly

Solution-phase synthesis offers an alternative to SPPS, particularly for the large-scale production of peptides or for the condensation of peptide fragments. When incorporating a sterically hindered residue like this compound, solution-phase methods allow for greater flexibility in reaction conditions, purification of intermediates at each step, and potentially higher yields for difficult coupling steps.

Fragment condensation involves the synthesis of smaller peptide segments, which are then coupled together in solution. This approach can be advantageous when a difficult-to-incorporate residue like this compound is located away from the coupling site. For instance, a dipeptide or tripeptide fragment containing the N-methylated residue can be prepared and purified separately before being coupled to another fragment.

The choice of coupling reagents remains critical. Low-racemization reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are effective for fragment condensation in solution. researchgate.net Protecting group strategy is also a key consideration in solution-phase synthesis. The Boc group on this compound is acid-labile and is typically used in conjunction with benzyl-based side-chain protecting groups (Boc/Bzl strategy), which require strong acid for removal. peptide.comyoutube.com This allows for the selective deprotection of other protecting groups during the synthesis.

Cyclization Strategies for Macrocyclic Peptidomimetics

The incorporation of N-methylated amino acids is a well-established strategy to pre-organize a linear peptide into a conformation that favors macrocyclization, thereby increasing cyclization yields and reducing the formation of intermolecular side products like dimers and oligomers. nih.gov The N-methyl group restricts the conformational freedom of the peptide backbone, which can promote the formation of turn structures conducive to ring closure.

Cyclization can be performed either in solution or on the solid support. On-resin cyclization benefits from the "pseudo-dilution" effect, which favors intramolecular reactions. nih.gov The linear peptide precursor is assembled on the resin, and after selective deprotection of the N- and C-termini, cyclization is induced.

Table 2: Common Cyclization Strategies

| Strategy | Description | Reference |

|---|---|---|

| Head-to-Tail Cyclization | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid. This is the most common cyclization method. | nih.gov |

| Side-Chain Cyclization | An amide or other bond is formed between the side chains of two amino acid residues within the peptide sequence. | nih.gov |

| Thioester-Mediated Ligation | A C-terminal thioester reacts with an N-terminal cysteine to form a native amide bond, a strategy known as native chemical ligation (NCL). | nih.gov |

| Oxime Ligation | Formation of a stable oxime bond between an aminooxy-functionalized peptide and a peptide containing a ketone or aldehyde. | nih.gov |

The choice of coupling reagent for lactamization (amide bond formation) is crucial to minimize racemization, with reagents like HATU and PyBOP being commonly employed. researchgate.netnih.gov The presence of this compound would be expected to influence the preferred conformation of the linear precursor, potentially directing the cyclization to yield specific macrocyclic structures.

Application in Non-Peptidic Chiral Compound Synthesis

The defined stereochemistry of this compound makes it a useful chiral building block or auxiliary for the synthesis of non-peptidic organic molecules.

Role in Asymmetric Synthesis of Diverse Organic Molecules

Chiral amino acids and their derivatives are widely used as starting materials or as chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is then removed. While specific examples employing this compound as a chiral auxiliary are not prevalent in the literature, its structural features are analogous to other auxiliaries that have proven effective. For instance, chiral auxiliaries based on cyclohexyl groups are known to provide high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com

The (R)-configuration of the α-carbon in this compound can be used to induce asymmetry in reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions. The bulky cyclohexyl group would create a highly biased steric environment, potentially leading to high levels of diastereoselectivity. After the desired transformation, the chiral auxiliary part of the molecule can be cleaved to yield the enantiomerically enriched target molecule. The use of N-Boc protected amino acids as chiral starting materials has been demonstrated in the synthesis of several FDA-approved drugs. nih.gov

Construction of Constrained Ring Systems and Chiral Scaffolds

Chiral amino acids serve as versatile starting points for the synthesis of complex, stereochemically defined ring systems, including nitrogen-containing heterocycles. nih.gov this compound could be a precursor for the synthesis of novel chiral piperidines, pyrrolidines, or other constrained cyclic structures.

For example, the carboxylic acid functionality can be reduced to an alcohol, which can then undergo further transformations. Intramolecular cyclization reactions can be designed to form new ring systems where the stereocenter from the original amino acid controls the stereochemistry of the newly formed rings. Such strategies are employed in diversity-oriented synthesis to create libraries of complex and diverse macrocyclic peptidomimetics and other scaffolds for drug discovery. nih.gov The synthesis of enantiopure β-lactams and other heterocycles has been achieved using chiral imines derived from amino acids. The combination of the N-methyl group and the cyclohexyl side chain in this compound makes it a unique starting material for generating novel, sterically demanding chiral scaffolds that are of interest in medicinal chemistry.

Side-Chain Diversification and Derivatization Strategies for this compound

The cyclohexyl side-chain of this compound, while imparting lipophilicity and conformational rigidity, also presents a scaffold for further chemical modification. These derivatization strategies aim to introduce new functional groups and structural motifs, thereby modulating the steric and electronic properties of the amino acid. Such modifications are instrumental in fine-tuning the pharmacological profile of peptidomimetics and other complex molecular architectures. The primary strategies for diversification revolve around functionalization of the cyclohexyl ring, and the construction of novel spirocyclic systems.

Functionalization of the Cyclohexyl Ring

Direct functionalization of the saturated carbocyclic side-chain is a key approach to introduce polarity and new reactive handles. This can be achieved through various chemical transformations, with the introduction of amino and hydroxyl groups being of particular interest for altering the properties of the parent amino acid.

One notable strategy involves the synthesis of aminocyclohexylalanine derivatives. For instance, 4-aminocyclohexylalanine has been synthesized and incorporated into peptides to create more rigid cyclic structures. nih.gov These derivatives have been evaluated as potent and selective inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4). nih.gov The synthesis of such compounds often starts from a phenylalanine precursor, which is hydrogenated to form the cyclohexyl ring, followed by further functionalization. The amino group can be introduced in either a cis or trans configuration relative to the rest of the amino acid backbone, providing stereochemical diversity that can significantly impact biological activity.

The general approach to synthesizing these functionalized derivatives can be adapted to this compound. A hypothetical pathway would involve the introduction of a functional group, such as a ketone, on the cyclohexyl ring, which can then be converted to an amine or other functionalities.

Table 1: Representative Strategies for Cyclohexyl Ring Functionalization

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

| N-Boc-L-phenylalanine | 1. H₂, Rh/C, MeOH2. Ac₂O, reflux3. HNO₃, H₂SO₄4. H₂, Pd/C, MeOH | N-Boc-4-amino-L-cyclohexylalanine | Synthesis of DPP-4 inhibitors with improved oral bioavailability. | nih.gov |

| Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ | Replacement of D-Lys with cis- or trans-4-aminocyclohexyl-D-alanine (D-ACAla) | Tyr-c[D-ACAla-Phe-Phe-Asp]NH₂ | Creation of rigid, cyclic opioid peptide analogs with high receptor affinity and selectivity. | nih.gov |

This table presents strategies on related cyclohexylalanine derivatives to illustrate potential pathways for the derivatization of this compound.

Spirocyclic Derivatization

A more profound structural modification involves the transformation of the cyclohexyl side-chain into a spirocyclic system. This strategy dramatically alters the three-dimensional shape of the amino acid, which can be advantageous for exploring new chemical space and interacting with biological targets. One common approach is the formation of a spiro-hydantoin.

The synthesis of spiro-hydantoins typically involves the reaction of a cyclic ketone with reagents like ammonium (B1175870) carbonate and potassium cyanide (the Bucherer-Bergs reaction) or by reacting an imine with an isocyanate. In the context of this compound, a ketone would first need to be installed on the cyclohexyl ring. This ketone derivative could then undergo reaction to form the spiro-hydantoin moiety. Recent research has focused on the synthesis of novel spiro-compounds, including those linking hydantoin (B18101) and 1,2,4-oxadiazoline fragments, via 1,3-dipolar cycloaddition reactions. nih.gov Such methodologies highlight the potential for creating complex spirocyclic amino acid derivatives.

Table 2: Illustrative Strategy for Spirocyclic Derivatization

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

| 5-Iminohydantoins | Nitrile Oxides (generated in situ from chloro oximes and a base) | Hydantoin/1,2,4-oxadiazoline spiro-compounds | Development of novel spiro-heterocyclic compounds with potential cytotoxic activity. | nih.gov |

| Isatin, 2-phenylglycine, (Z)-5-arylidene 2,4-imidazolidinediones | One-pot multicomponent reaction | Spirooxindolepyrrolidine-engrafted hydantoin scaffolds | Synthesis of novel tetracyclic heterocycles with potential antimicrobial and anti-inflammatory activities. | nih.gov |

This table illustrates general methods for synthesizing spiro-hydantoins and related spirocycles that could be conceptually applied to a ketone precursor derived from this compound.

Structural and Conformational Analysis of N Boc N Methyl R 3 Cyclohexylalanine and Its Derivatives in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of N-Boc-N-methyl-(R)-3-cyclohexylalanine, providing detailed insights into its electronic structure, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of this compound in solution.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra confirm the presence of all expected functional groups. The ¹H NMR spectrum typically shows a characteristic singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group around 1.4 ppm. beilstein-journals.org The N-methyl group appears as a singlet, while the protons of the cyclohexyl ring and the amino acid backbone appear as complex multiplets. In ¹³C NMR, the carbonyl carbons of the Boc group and the carboxylic acid are readily identified in the downfield region (typically >155 ppm). chemicalbook.com The large number of overlapping signals from the cyclohexyl group often requires two-dimensional NMR techniques for unambiguous assignment. mdpi.com

Conformational Isomers: A key feature in the NMR spectra of N-Boc-N-methylated amino acids is the presence of two distinct sets of signals, or significant line broadening, due to slow rotation around the C-N bond of the carbamate (B1207046) (Boc) group. beilstein-journals.orgresearchgate.net This results in the existence of cis and trans rotamers (or conformers) that are in slow exchange on the NMR timescale. Variable temperature NMR studies can be used to investigate the dynamics of this conformational exchange. researchgate.net

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are essential for assigning the complex spectra.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within the cyclohexyl ring and along the amino acid backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the cyclohexyl and backbone carbon signals. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the three-dimensional structure and preferred conformation in solution. youtube.com It detects through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding connections. uzh.ch For this compound, NOESY can reveal:

The relative orientation of the N-methyl group with respect to the α-proton and the side chain.

The preferred conformation of the cyclohexyl ring.

The spatial proximity between the Boc group protons and other parts of the molecule, which helps to define the cis/trans carbamate conformation. researchgate.netresearchgate.net

Below is a table of expected NMR chemical shifts for a representative N-Boc-N-methylated amino acid.

| Atom | Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| CH₃ | Boc Group | ~1.4 (singlet, 9H) | ~28 |

| C(CH₃)₃ | Boc Group | - | ~80 |

| C=O | Boc Group | - | ~155-156 |

| N-CH₃ | N-Methyl | ~2.7-2.9 (singlet, 3H) | ~30-35 |

| CH₂ | Cyclohexyl (β-carbon) | Multiplet | ~35-40 |

| CH | Cyclohexyl (γ, δ, ε-carbons) | Multiplet | ~25-33 |

| α-CH | Backbone | Multiplet | ~55-65 |

| COOH | Carboxylic Acid | Broad singlet | ~173-177 |

Note: The presence of cis/trans rotamers can lead to two distinct sets of signals for atoms near the N-Boc group, particularly the N-CH₃, α-CH, and C=O groups.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. nih.gov This technique is essential for distinguishing the target compound from isomers or impurities with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate intact molecular ions for analysis. uni-halle.de Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze the resulting pieces, confirming the structure of the amino acid backbone and the presence of the Boc and N-methyl groups. researchgate.net

| Parameter | Value for C₁₅H₂₇NO₄ |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Nominal Mass | 285 |

| Monoisotopic Mass (Calculated) | 285.1940 |

| Typical HRMS Result [M+H]⁺ (Found) | 285.19xx |

This table illustrates how a found HRMS value would closely match the calculated exact mass, confirming the elemental composition.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the key functional groups within this compound. The spectra are complementary and serve as a fingerprint for the molecule. nih.govwpmucdn.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most prominent and diagnostic peaks for this compound include:

A very strong and sharp absorption band for the carbamate (Boc) carbonyl (C=O) stretch, typically found around 1680-1700 cm⁻¹. beilstein-journals.org

Another strong absorption for the carboxylic acid carbonyl (C=O) stretch, usually appearing at a higher frequency, around 1710-1740 cm⁻¹.

A broad O-H stretching band from the carboxylic acid, which often overlaps with C-H stretches in the 2500-3300 cm⁻¹ region.

Multiple C-H stretching vibrations from the aliphatic cyclohexyl and methyl groups in the 2850-2960 cm⁻¹ range. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations. It is particularly useful for identifying the C-C backbone and the vibrations of the cyclohexyl ring, which may be weak in the IR spectrum. researchgate.net It can also clearly identify the C-H bending and stretching modes. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |

| Aliphatic C-H | C-H stretch | 2850 - 2960 (strong) | IR, Raman |

| Carboxylic Acid | C=O stretch | 1710 - 1740 (strong) | IR |

| Boc Group | C=O stretch | 1680 - 1700 (strong) | IR |

| Methylene (B1212753) (CH₂) | C-H bend (scissoring) | ~1450 - 1470 | IR, Raman |

| Methyl (CH₃) | C-H bend (umbrella) | ~1370 | IR |

| Boc Group | C-O stretch | 1150 - 1170 | IR |

X-ray Crystallographic Analysis of Related Compounds and Complexes for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself may not be publicly available, analysis of closely related N-Boc protected or N-methylated amino acids provides invaluable insight. beilstein-journals.org This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation without the averaging effects seen in solution-state NMR. researchgate.net For N-methylated amino acids, crystallography definitively establishes the cis or trans geometry of the amide or carbamate bond in the crystal lattice and reveals the packing interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. beilstein-journals.orgresearchgate.net

Chiroptical Methods for Stereochemical Assignment and Conformational Insight

Chiroptical methods are sensitive to the three-dimensional arrangement of atoms in chiral molecules and are thus essential for confirming stereochemistry and analyzing secondary structure in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. While a single amino acid derivative like this compound will have a CD spectrum, the technique is most powerful when this amino acid is incorporated into a peptide chain. nih.gov The conformation of the peptide backbone gives rise to characteristic CD signals that allow for the identification of secondary structures like α-helices, β-sheets, and β-turns. nih.govresearchgate.net

The inclusion of an N-methylated residue like this compound is known to have a profound impact on peptide conformation. By removing the amide proton, it acts as a hydrogen-bond disrupter, which can break or destabilize regular secondary structures like α-helices and β-sheets. nih.gov However, the steric bulk of the N-methyl and cyclohexyl groups can also constrain the peptide backbone, promoting the formation of specific turn structures, such as β-turns. semanticscholar.org CD spectroscopy is an excellent method to monitor these conformational changes, for instance, by observing the disappearance of the characteristic double minima of an α-helix (around 222 and 208 nm) upon introduction of the N-methylated residue. nih.govresearchgate.net

Optical Rotation as a Measure of Enantiomeric Purity and Configuration

Optical rotation is a fundamental chiroptical property utilized in the analysis of chiral molecules such as this compound and its derivatives. This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are indicative of the compound's enantiomeric purity and can be correlated with its absolute configuration.

The specific rotation, [α], is a standardized measure of optical rotation and is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). For a mixture of enantiomers, the observed optical rotation is directly proportional to the enantiomeric excess (ee) of the sample. Enantiomeric excess is a measure of the purity of a chiral substance, reflecting the degree to which a sample contains one enantiomer in greater amounts than the other. lookchem.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive (ee = 0%), while an enantiomerically pure sample has an enantiomeric excess of 100%. lookchem.com

The enantiomeric excess can be calculated from the observed specific rotation of a mixture and the specific rotation of the pure enantiomer using the following formula:

% ee = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

In the context of synthesizing this compound, polarimetry serves as a crucial quality control tool. After synthesis and purification, measuring the optical rotation of a sample allows for a rapid assessment of its enantiomeric purity. For instance, if the specific rotation of pure this compound is known, any deviation in the measured specific rotation of a synthesized batch from this value would indicate the presence of its (S)-enantiomer.

| Compound Name | CAS Number | Configuration | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|---|---|

| N-Boc-N-methyl-L-alanine | 16948-16-6 | (S) | -30.4 ± 0.3° | c=1 in ethanol | thermofisher.com |

| N-Boc-N-methyl-D-alanine | 19914-38-6 | (R) | +32 ± 2° | c=1.127 in MeOH | chemimpex.com |

| N-Boc-(L)-Phenylalanine | 13734-34-4 | (S) | -25.0° | c=1.0, CHCl3 | lookchem.com |

It is crucial to note that there is no universal correlation between the (R/S) designation of a chiral center and the sign (+ or -) of its optical rotation. The relationship must be determined experimentally for each specific compound. Therefore, while the (R) configuration is assigned based on the Cahn-Ingold-Prelog priority rules, the direction of optical rotation (dextrorotatory or levorotatory) is an empirical property.

In research involving the synthesis of derivatives of this compound, optical rotation measurements are consistently reported as a key characterization parameter. For example, in the synthesis of N-Boc-β-aryl alanines, the specific rotation of the products was measured to confirm their chiral integrity. lookchem.com Often, these measurements are complemented by other analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), to provide a more detailed and accurate determination of enantiomeric purity. lookchem.com

Computational and Theoretical Studies on N Boc N Methyl R 3 Cyclohexylalanine Systems

Molecular Modeling and Dynamics Simulations of Conformational Preferences in Peptides and Derivatives

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of peptides and their derivatives. nih.gov For a molecule such as N-Boc-N-methyl-(R)-3-cyclohexylalanine, these techniques reveal how specific structural modifications—namely N-methylation and the bulky cyclohexyl side chain—dictate its three-dimensional structure and flexibility.

N-methylation, the substitution of the amide proton with a methyl group, has profound conformational effects. researchgate.net It removes the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets that rely on these bonds. researchgate.net However, this modification also introduces steric constraints that can favor specific backbone dihedral angles (phi, Ψ). researchgate.netnih.gov Studies on N-methylated peptides have shown they can populate unique helical structures stabilized by carbonyl-carbonyl interactions rather than traditional hydrogen bonds. researchgate.net Furthermore, N-methylation can lower the energy barrier for cis-trans isomerization of the amide bond, increasing conformational mobility at the peptide extremities. rsc.orgnih.gov MD simulations of N-methylated peptides in solution have demonstrated the formation of β-strand structures, highlighting the influence of solvent interactions on the peptide backbone. researchgate.netnih.gov

The presence of the (R)-3-cyclohexylalanine side chain introduces significant steric bulk. Molecular dynamics simulations help to understand how this large, non-polar group orients itself to minimize steric clashes with the peptide backbone and adjacent residues. The fluxional nature of the cyclohexane (B81311) ring itself, which can adopt chair, boat, and twist-boat conformations, adds another layer of complexity that can be explored through computational simulations. biomedres.us The interplay between the conformational restrictions imposed by the N-methyl group and the steric demands of the cyclohexyl group leads to a unique and constrained conformational space, which can be crucial for designing peptides with specific, stable folds. researchgate.net

Table 1: Key Findings from Conformational Studies of N-Methylated Peptides

| Feature Studied | Observation | Implication for this compound |

| Amide Bond Geometry | The trans geometry is generally favored, but the energy barrier to cis isomerization is lowered compared to non-methylated peptides. researchgate.netrsc.org | Increased conformational flexibility around the N-methylated peptide bond. |

| Secondary Structure | Disruption of traditional hydrogen-bonded secondary structures (α-helices, β-sheets). researchgate.net | Less likely to participate in standard secondary structures; may act as a "turn" inducer. |

| Solvent Interaction | MD simulations show that interactions with solvent molecules (e.g., water, methanol) can induce β-strand conformations. nih.gov | The preferred conformation in a biological environment will be influenced by solvent accessibility. |

| Stabilizing Forces | Can populate helical structures stabilized by carbonyl-carbonyl interactions in the absence of hydrogen bonds. researchgate.net | May adopt unique, compact structures not accessible to standard amino acids. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stereoselectivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. rsc.org These methods are used to compute molecular orbitals, charge distributions, and reaction energetics, which are fundamental to understanding a molecule's reactivity and stereoselectivity.

For this compound, DFT studies on analogous N-methylated amino acid derivatives reveal several key electronic effects. N-methylation generally leads to a higher energy Highest Occupied Molecular Orbital (HOMO) and a decreased HOMO-LUMO (Lowest Unoccupied Molecular Orbital) energy gap compared to their non-methylated counterparts. rsc.orgnih.gov A smaller HOMO-LUMO gap suggests increased polarizability and potentially higher chemical reactivity. rsc.org Calculations also show that N-methylation increases the dipole moment, which can influence intermolecular interactions and solubility. nih.gov

Ab initio molecular orbital calculations have been instrumental in demonstrating stereoelectronic control in peptide bond formation. nih.gov These calculations show that the transition states of addition/elimination reactions are stabilized when a lone pair on an adjacent heteroatom is oriented anti-periplanar to the scissile (breaking) bond. nih.gov In the context of this compound, these principles would govern the reactivity of the carboxyl group and the stereochemical outcome of reactions. The electronic nature of the Boc protecting group and the N-methyl group influences the charge distribution around the chiral center, which in turn affects the stereoselectivity of synthetic transformations.

Table 2: Predicted Electronic Property Changes due to N-Methylation based on DFT Studies

| Electronic Property | Effect of N-Methylation | Reference |

| HOMO Energy | Increases (becomes less negative) | rsc.orgnih.gov |

| HOMO-LUMO Gap | Decreases | rsc.orgnih.gov |

| Dipole Moment | Increases | rsc.orgnih.gov |

| Polarizability | Increases | rsc.orgnih.gov |

| Gibbs Free Energy of Solvation (ΔGsolv) | Becomes more negative (more water-soluble) | rsc.org |

Prediction of Steric and Stereoelectronic Effects of the Cyclohexyl and N-Methyl Groups

The combination of the bulky cyclohexyl side chain and the N-methyl group creates significant steric and stereoelectronic effects that preorganize the peptide main chain and influence its interactions. researchgate.net

The cyclohexyl group primarily exerts a steric effect. Its large volume restricts the available conformational space for the side chain (χ angles) and the backbone (φ and ψ angles). This steric hindrance can be a critical design element, for instance, by preventing proteolytic degradation near the residue or by forcing a peptide into a specific bioactive conformation. The failure to form certain complex molecules has been attributed to the steric effect of the cyclohexyl group. acs.org

The N-methyl group introduces both steric and stereoelectronic effects.

Steric Effect: The methyl group is larger than the hydrogen atom it replaces, leading to steric clashes that disfavor certain backbone conformations and favor others, often inducing turns in a peptide sequence. This steric hindrance can also provide protection against enzymatic degradation. researchgate.netresearchgate.net

Stereoelectronic Effect: This refers to the influence of orbital interactions on the molecule's geometry. N-methylation alters the electronic environment of the amide bond. It increases electron donation from the nitrogen atom, which can affect the bond's length and rotational barrier. nih.gov This modification also influences the acidity and basicity of neighboring functional groups. youtube.com The principle of stereoelectronic control, where orbital alignment dictates reaction pathways, is significant; the orientation of the N-methyl group can influence the geometry of transition states in reactions involving the peptide backbone. nih.gov

Together, these groups make this compound a powerful tool for creating peptidomimetics with enhanced stability and specific conformations. researchgate.net The bulky, hydrophobic cyclohexyl group combined with the conformation-directing N-methyl group can be used to mimic specific structural motifs or to disrupt protein-protein interactions.

Ligand-Receptor Interaction Analysis in Chemical Biology Research (General Principles)

Ligand-receptor interaction analysis is a cornerstone of chemical biology and drug discovery, aiming to understand and predict how a small molecule (ligand), such as a derivative of this compound, binds to a biological macromolecule (receptor), such as a protein or enzyme. iaanalysis.comiaanalysis.com Computational methods, particularly molecular docking and molecular dynamics, are central to this analysis. nih.govparssilico.com

The fundamental principles governing these interactions are:

Specificity: Receptors typically bind to specific ligands with high selectivity, determined by the complementary shapes, charges, and hydrophobic properties of the ligand and the receptor's binding site. datapdf.com

Affinity: This measures the strength of the binding interaction and is quantified by the dissociation constant (Kd) or association constant (Ka). nih.gov High-affinity interactions are crucial for a ligand's biological effect. nih.gov

Saturation: Since there is a finite number of binding sites on a receptor, the binding will become saturated at high ligand concentrations. nih.gov

Reversibility: Most non-covalent ligand-receptor binding is reversible, allowing for dynamic regulation of biological processes. vanderbilt.edu

Molecular docking is a computational technique used to predict the preferred orientation of a ligand within a receptor's binding site. iaanalysis.comparssilico.com The process involves exploring a vast conformational space to find the best geometric fit and then using a scoring function to estimate the binding affinity. nih.gov This provides insights into the key interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that stabilize the ligand-receptor complex. nih.govresearchgate.net While powerful, the prediction of binding is not a fully solved problem, and computational results often require experimental validation. pnas.org

Table 3: General Principles of Ligand-Receptor Interaction Analysis

| Principle | Description | Key Computational Method |

| Binding Mode Prediction | Determining the 3D orientation and conformation of the ligand within the receptor's active site. parssilico.com | Molecular Docking nih.gov |

| Binding Affinity Estimation | Quantifying the strength of the interaction, often as a binding free energy. nih.gov | Scoring Functions, Free Energy Calculations (e.g., MM/PBSA) |

| Interaction Footprinting | Identifying the specific amino acid residues in the receptor that are critical for binding ("hot spots"). nih.govfrontiersin.org | Alanine Scanning Mutagenesis (in silico), Residue Interaction Energy Decomposition |

| Conformational Dynamics | Analyzing the flexibility of both the ligand and receptor upon binding, including induced-fit effects. nih.govacs.org | Molecular Dynamics (MD) Simulations |

Advanced Research Applications and Future Directions

Design and Development of Molecular Probes and Chemical Tools for Biological Systems

While not a molecular probe in itself, N-Boc-N-methyl-(R)-3-cyclohexylalanine serves as a critical chemical tool or "building block" for the synthesis of more complex and functionally sophisticated molecules. Chemical tools are essential for visualizing and regulating cellular processes, identifying therapeutic targets, and developing new drugs. The utility of this compound lies in its ability to impart specific, desirable characteristics to peptides and peptidomimetics.

The tert-butoxycarbonyl (Boc) protecting group is standard in peptide synthesis, allowing for the controlled, stepwise assembly of amino acid chains. nih.gov The defining features of this particular building block—the N-methyl group and the cyclohexyl side chain—are introduced into a peptide sequence to systematically probe and modulate biological systems. For instance, incorporating this residue can help in the synthesis of enzyme inhibitors or receptor agonists where specific conformations and steric properties are required for activity. researchgate.net Its use in the synthesis of peptidomimetic inhibitors for enzymes like the human cytomegalovirus protease highlights its role as a component in the development of targeted molecular tools. Therefore, this compound is best understood as a foundational component used to construct precision tools for biological research.

Engineering of Bioactive Molecules with Modulated Structural and Recognition Properties

The true power of this compound is realized when it is incorporated into a peptide sequence, where its unique structure directly engineers the molecule's form and function. N-methylation and the bulky side chain work in concert to dictate the peptide's behavior.

The introduction of an N-methyl group onto the amide backbone of a peptide has profound consequences for its three-dimensional structure. This modification eliminates the amide proton, a critical hydrogen bond donor, which disrupts the formation of canonical secondary structures like α-helices and β-sheets that rely on these bonds. rsc.orgnih.gov This disruption, however, is not merely destructive; it provides a mechanism to favor specific alternative conformations.

N-methylation restricts the rotation around the peptide backbone, promoting the formation of turn structures, particularly β-turns. nih.gov This is because the N-methylated amide bond can more readily adopt a cis conformation, a key feature of many turns. The bulky and lipophilic cyclohexyl side chain further imposes steric constraints, guiding the peptide backbone to fold in a predictable manner. The combination of these effects makes this compound a powerful residue for stabilizing β-turns or inducing specific kinks in a peptide chain, which is crucial for mimicking the bioactive conformation of natural peptides. nih.gov

| Structural Feature | Effect of N-Methylation | Effect of (R)-3-Cyclohexylalanine Side Chain | Combined Influence on Peptide Structure |

|---|---|---|---|

| Amide Bond | Removes H-bond donor; favors cis-conformation | No direct effect | Disrupts regular H-bonding patterns (α-helix/β-sheet); promotes turn structures |

| Backbone Flexibility | Reduces rotational freedom | Steric bulk restricts side chain and backbone conformations | Significantly constrains local peptide conformation, inducing specific folds |

| Secondary Structure | Acts as a "helix breaker"; promotes β-turns | Bulky group disfavors dense packing in α-helices | Potent inducer and stabilizer of β-turn and non-canonical structures |

The structural changes induced by this compound directly translate to altered molecular interactions and binding profiles. The N-methylation of a peptide bond dramatically increases its resistance to enzymatic degradation by proteases, which often recognize and cleave standard amide bonds. rsc.org This enhanced stability is a significant advantage in the design of long-lasting peptide-based drugs.

Furthermore, the removal of the amide hydrogen bond donor capability fundamentally changes how the peptide interacts with its biological target. If this hydrogen bond was critical for binding, its removal will decrease affinity. Conversely, if the hydrogen bond was unfavorable or if the space it occupied is better filled by the methyl group to make advantageous hydrophobic contacts, binding affinity can be enhanced. nih.gov The large, non-polar cyclohexyl side chain also contributes significantly to hydrophobic interactions, potentially increasing the binding affinity for targets with greasy pockets. researchgate.net Researchers use this amino acid to systematically replace native residues, allowing them to map the binding requirements of a receptor or enzyme active site and optimize the potency and selectivity of lead compounds. researchgate.netnih.gov

| Interaction Parameter | Impact of this compound Incorporation | Rationale |

|---|---|---|

| Proteolytic Stability | Increased | N-methylation blocks protease recognition and cleavage at the modified amide bond. rsc.org |

| Hydrogen Bonding | Altered | The amide proton (H-bond donor) is replaced by a methyl group, preventing donation. rsc.org |

| Hydrophobicity (Lipophilicity) | Increased | The N-methyl group and especially the large cyclohexyl side chain are non-polar. nih.govwikipedia.org |

| Binding Affinity & Specificity | Modulated | Changes in conformation, H-bonding, and hydrophobicity alter the fit and interactions with biological targets. researchgate.net |

Novel Applications in Supramolecular Chemistry and Materials Science Research

The field of materials science is increasingly looking to biology for inspiration, using building blocks like peptides to create novel, self-assembling materials. rsc.orgingentaconnect.com Self-assembling peptides spontaneously form ordered nanostructures such as fibers, tubes, and hydrogels, driven by non-covalent interactions. ingentaconnect.comnottingham.ac.uk The final properties of these materials are dictated by the sequence and structure of the constituent peptides.

While direct applications of this compound in this area are emergent, its structural characteristics make it a highly promising candidate for designing new peptide-based biomaterials. The conformational constraints imposed by the N-methyl group and the bulky side chain can be used to control the self-assembly process with high precision. The hydrophobicity of the cyclohexyl group can drive the aggregation and assembly of peptide amphiphiles.

A pertinent example is the use of N-methylated amino acids to control the crystal growth of gold nanoparticles. In one study, incorporating an N-methylated residue into a peptide template altered the self-assembly of the peptide, which in turn changed the morphology of the resulting gold nanocrystals from nanoribbons to flattened platelets. This demonstrates how a single, strategic modification can have a significant impact on the final material properties. Given its unique combination of conformational restriction and hydrophobicity, this compound could be employed to design peptides that self-assemble into novel hydrogels for tissue engineering, surfaces that control cell adhesion, or templates for the synthesis of inorganic nanomaterials. rsc.org

Conclusion and Outlook in Chemical Research

Summary of Key Contributions to Organic Synthesis and Chemical Biology

The primary contribution of N-Boc-N-methyl-(R)-3-cyclohexylalanine lies in its utility as a sophisticated monomer for solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The tert-butoxycarbonyl (Boc) protecting group is a well-established and valuable tool in peptide chemistry, allowing for controlled, stepwise assembly of peptide chains. researchgate.netnih.govnih.govchemrxiv.org Its removal under specific acidic conditions ensures that the peptide backbone remains intact during synthesis. chemrxiv.org

The N-methylation of the amino acid backbone is a critical modification that imparts several desirable properties to the resulting peptides. This modification is known to enhance proteolytic stability, a crucial factor for the development of peptide-based therapeutics, by sterically hindering the approach of proteases. mdpi.com Furthermore, N-methylation can significantly improve the pharmacokinetic profile of a peptide by increasing its lipophilicity, which can lead to enhanced membrane permeability and oral bioavailability.

The (R)-3-cyclohexylalanine moiety introduces a bulky, hydrophobic side chain. This feature can be exploited to probe and modulate protein-protein interactions, influence peptide conformation, and enhance binding affinity to biological targets. The cyclohexyl group, being a non-aromatic cyclic system, provides a different spatial and electronic profile compared to aromatic residues like phenylalanine, offering a unique tool for structure-activity relationship (SAR) studies. The incorporation of cyclohexylalanine-containing peptides has been shown to target specific cellular components, such as cardiolipin (B10847521) in mitochondria, to rescue mitochondrial dysfunction.

Table 1: Key Structural Features and Their Contributions

| Feature | Contribution to Synthesis and Biological Activity |

| N-Boc Protecting Group | Enables controlled, stepwise peptide synthesis; readily cleaved under specific acidic conditions. researchgate.netnih.govnih.govchemrxiv.org |

| N-Methyl Group | Increases resistance to enzymatic degradation (proteolytic stability); enhances lipophilicity, potentially improving membrane permeability and oral bioavailability. mdpi.com |

| (R)-3-Cyclohexylalanine | Provides a bulky, hydrophobic side chain for probing protein interactions; influences peptide conformation and can enhance binding affinity. |

Emerging Research Trends and Methodological Advancements

The field of peptide and protein engineering is continually evolving, with a strong focus on the incorporation of non-canonical amino acids to create molecules with novel functions. A significant emerging trend is the ribosomal incorporation of N-methylated amino acids, which could enable the in vivo synthesis of peptides and proteins with enhanced therapeutic properties. This advancement opens up possibilities for creating large libraries of N-methylated peptides for high-throughput screening.

Methodological advancements in peptide synthesis, such as the development of more efficient coupling reagents and optimized protocols for solid-phase synthesis, are making the incorporation of complex building blocks like this compound more routine and accessible. Furthermore, computational methods are playing an increasingly important role in predicting the conformational impact of incorporating N-methylated and other unnatural amino acids into peptide structures, guiding the design of molecules with specific secondary structures like helices or beta-sheets. mdpi.com

Perspectives on Future Interdisciplinary Research Opportunities

The unique characteristics of this compound position it at the intersection of chemistry, biology, and materials science. Future research is likely to leverage this compound in several exciting interdisciplinary areas:

Development of Novel Therapeutics: The combination of proteolytic resistance and potential for enhanced bioavailability makes peptides incorporating this amino acid promising candidates for the development of new drugs, particularly in areas where traditional peptide therapeutics have failed due to poor pharmacokinetics. This includes the design of protease inhibitors, where the bulky side chain can be used to target the active site of enzymes.

Creation of Bioactive Macrocycles: The conformational constraints imposed by the N-methyl group and the cyclohexyl side chain can be exploited in the synthesis of macrocyclic peptides. These constrained structures often exhibit high receptor affinity and selectivity, making them attractive therapeutic modalities.

Advanced Materials Science: Peptides that self-assemble into well-defined nanostructures are of great interest in materials science. The incorporation of this compound could be used to control the self-assembly process and create novel biomaterials with tailored properties for applications in tissue engineering, drug delivery, and nanotechnology.

Chemical Biology Probes: The unique structural and electronic properties of this amino acid make it a valuable tool for chemical biologists seeking to probe and understand complex biological processes. Peptides containing this residue can be used to dissect protein-protein interactions and elucidate the molecular basis of disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Boc-N-methyl-(R)-3-cyclohexylalanine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves Boc-protection of the amino group, followed by N-methylation and introduction of the cyclohexyl moiety. For example, analogous compounds like N-Boc-γ-3,3-diphenylalanine ((R)-122) are synthesized via Grignard reactions (PhMgBr in THF at −78 °C), acid-mediated deprotection, and catalytic hydrogenation for chiral resolution . For cyclohexylalanine derivatives, stereochemical control is achieved using enantiomerically pure starting materials (e.g., (R)-3-cyclohexylalanine) and chiral catalysts during alkylation steps. Reaction temperature (−78 °C for Grignard additions) and solvent polarity (THF vs. CH₂Cl₂) critically impact enantiomeric excess (ee) .

Q. Which analytical techniques are most reliable for confirming the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC : Chiral stationary phases (e.g., Chiralpak® columns) resolve enantiomers, with mobile phases optimized for cyclohexyl groups (e.g., hexane/isopropanol gradients).

- NMR : ¹H and ¹³C NMR verify Boc and methyl group integration (e.g., tert-butyl singlet at ~1.4 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in the cyclohexyl ring .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₂₇NO₄: calc. 309.1945) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C under inert gas (argon) to minimize Boc-group hydrolysis. Lyophilized powders are stable for >6 months if sealed in amber vials with desiccants. For solutions, use anhydrous DMSO or DMF to avoid racemization at acidic/basic pH .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses of this compound?

- Methodological Answer :

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures.

- Asymmetric Catalysis : Pd/C or Rh-based catalysts with chiral ligands (e.g., BINAP) improve ee to >98% in hydrogenation steps .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize .

Q. How do solvent polarity and temperature affect the compound’s solubility and reactivity in peptide coupling reactions?

- Methodological Answer :

- Solvent Effects : Low-polarity solvents (toluene, CHCl₃) enhance solubility of the hydrophobic cyclohexyl group. DMF/DMSO improve reactivity in SPPS (solid-phase peptide synthesis) but may require anhydrous conditions .

- Temperature : Coupling at 0–4°C minimizes epimerization; room temperature is acceptable for stable carbodiimide activators (e.g., HATU/DIPEA) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Cross-validate protocols using controlled variables:

- Catalyst Load : Compare Pd(OH)₂/C (5% vs. 20%) in hydrogenation steps .

- Protection-Deprotection Cycles : Boc stability varies with acid strength (TFA vs. HCl) .

- Statistical Analysis : Use ANOVA to identify yield outliers linked to reagent purity (e.g., >97% HLC-grade Boc anhydride vs. technical grade) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.